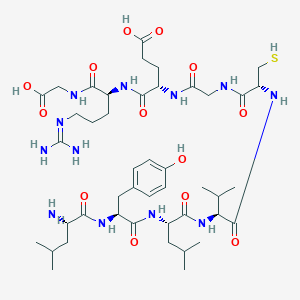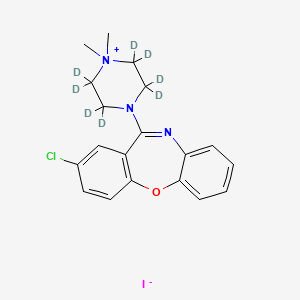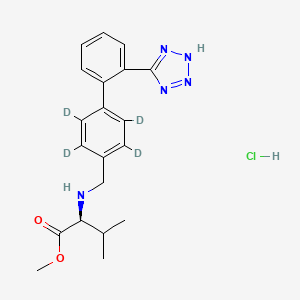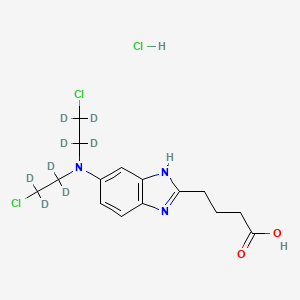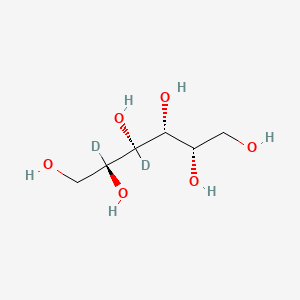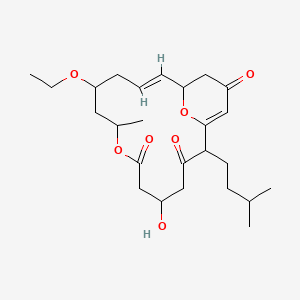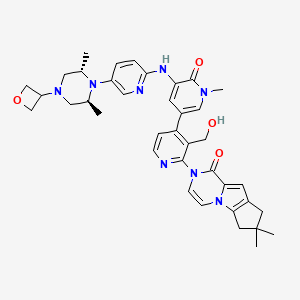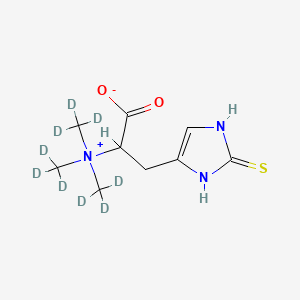
Ergothioneine-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergothioneine-d9 is a deuterium-labeled derivative of ergothioneine, an imidazole-2-thione derivative of histidine betaine. Ergothioneine is a naturally occurring amino acid synthesized by certain bacteria and fungi. It is known for its potent antioxidant properties and is often found in high concentrations in tissues susceptible to oxidative damage, such as the liver, kidneys, and red blood cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d9 involves the incorporation of deuterium into the ergothioneine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: This method involves the chemical modification of ergothioneine to replace hydrogen atoms with deuterium.
Biosynthesis: Recent advancements have enabled the production of this compound through engineered microorganisms.
Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to maximize yield. The fermentation broth is then processed to extract and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ergothioneine-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ergothioneine disulfide.
Substitution: this compound can undergo substitution reactions where the imidazole ring is modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at room temperature.
Reduction: Dithiothreitol, sodium borohydride; reactions are usually performed under mild conditions.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts and specific solvents .
Major Products:
Oxidation: Ergothioneine disulfide.
Reduction: Ergothioneine thiol.
Substitution: Various substituted derivatives of this compound .
Applications De Recherche Scientifique
Mécanisme D'action
Ergothioneine-d9 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species and reactive nitrogen species, thereby protecting cells from oxidative damage. The compound is transported into cells via the organic cation transporter novel-type 1 (OCTN1), which is highly expressed in tissues prone to oxidative stress . Once inside the cell, this compound can localize to mitochondria and other organelles, where it inhibits the generation of free radicals and reactive oxygen species . Additionally, this compound has been shown to activate 3-mercaptopyruvate sulfurtransferase (MPST), enhancing mitochondrial respiration and improving cellular energy metabolism .
Comparaison Avec Des Composés Similaires
Ergothioneine-d9 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. Similar compounds include:
Glutathione: Another thiol-containing antioxidant that protects cells from oxidative damage.
Selenoneine: A selenium-containing analog of ergothioneine with similar antioxidant properties.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant and anti-glycation properties.
This compound stands out due to its specific transport mechanism via OCTN1 and its ability to accumulate in tissues susceptible to oxidative stress, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C9H15N3O2S |
|---|---|
Poids moléculaire |
238.36 g/mol |
Nom IUPAC |
3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3 |
Clé InChI |
SSISHJJTAXXQAX-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


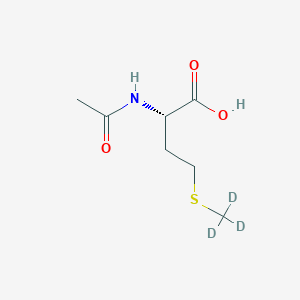
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
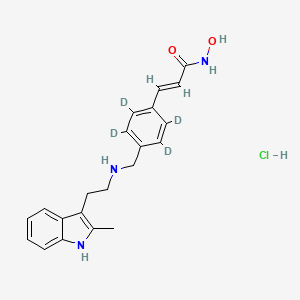
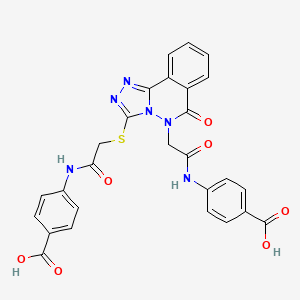
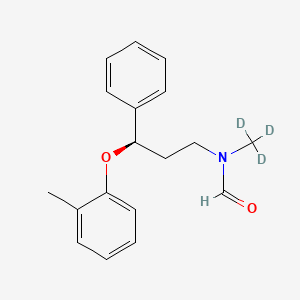

![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)
